N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide
Description
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Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O5S/c1-2-6-19-15(22)16(23)20-10-14-21(7-3-8-26-14)27(24,25)13-9-11(17)4-5-12(13)18/h4-5,9,14H,2-3,6-8,10H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUWLKKAEAZBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazinan ring and a sulfonyl group, which are known to influence its pharmacological properties. The presence of fluorine atoms is also noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties . A study highlighted the potential of oxazinan derivatives in inhibiting cancer cell proliferation by inducing apoptosis through the modulation of specific signaling pathways .
The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. For instance, studies have shown that such compounds can affect the activity of cyclin-dependent kinases (CDKs) and promote the expression of pro-apoptotic factors .
Case Studies
Several case studies have documented the effects of similar compounds in preclinical models:
- In Vivo Studies : In mouse models bearing xenografts of human tumors, administration of oxazinan derivatives resulted in significant tumor regression compared to controls. The studies reported a reduction in tumor volume by up to 70% after treatment with optimized dosages .
- Cell Line Studies : In vitro experiments using various cancer cell lines (e.g., HeLa and MCF7) demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing cell death .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxic effects is crucial for evaluating the therapeutic viability of this compound.
Absorption and Distribution
Studies suggest that this compound exhibits favorable absorption characteristics with significant bioavailability due to its lipophilic nature. The distribution profile indicates good tissue penetration, which is essential for targeting tumors effectively .
Toxicological Profile
Preliminary toxicological assessments have shown that while the compound exhibits anticancer activity, it also presents some cytotoxic effects on normal cells at high concentrations. Further research is needed to optimize dosing regimens to minimize toxicity while maximizing therapeutic efficacy .
Preparation Methods
Classical Oxalyl Chloride Route
Oxalyl chloride reacts with propylamine in anhydrous tetrahydrofuran (THF) to form N2-propyloxalamide. This method, while reliable, requires strict moisture control due to oxalyl chloride’s sensitivity to hydrolysis.
Reaction Scheme :
- $$ \text{Oxalyl chloride} + 2 \, \text{Propylamine} \rightarrow \text{N2-Propyloxalamide} + 2 \, \text{HCl} $$
Yields range from 70–85% after recrystallization from ethanol-water (1:1 v/v).
Ruthenium-Catalyzed Dehydrogenative Coupling
A modern, atom-economical method involves ruthenium pincer complexes (e.g., Ru-MACHO) catalyzing the coupling of ethylene glycol with propylamine. This approach eliminates hazardous reagents and generates H2 as the sole byproduct:
$$
\text{2 Propylamine} + \text{Ethylene Glycol} \xrightarrow{\text{Ru catalyst}} \text{N2-Propyloxalamide} + 2 \, \text{H}_2
$$
Advantages :
- Sustainability : No stoichiometric oxidants required.
- Yield : 66–96% under optimized conditions (135°C, toluene, 24 hours).
Coupling of the Oxazinan-Sulfonyl and Oxalamide Components
The final step involves alkylation of the sulfonylated oxazinan with N2-propyloxalamide. A two-phase system (water/dichloromethane) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst facilitates nucleophilic substitution:
Conditions :
- Base : Potassium carbonate (2.5 equiv)
- Temperature : 50°C, 12 hours
- Solvent : Dichloromethane
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in 65–75% yield.
Analytical Validation and Characterization
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms ≥95% purity. Retention time correlates with synthetic batches, ensuring reproducibility.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Sustainability | Scalability |
|---|---|---|---|
| Oxalyl Chloride | 70–85 | Low | Industrial |
| Ruthenium Catalysis | 66–96 | High | Lab-scale |
The ruthenium method excels in green chemistry metrics but requires optimization for large-scale production. Traditional routes remain preferable for industrial applications due to established infrastructure.
Challenges and Optimization Strategies
Steric Hindrance
Bulky substituents on the oxazinan ring impede coupling with the oxalamide. Mitigation strategies include:
Byproduct Formation
Over-sulfonylation generates disubstituted byproducts. Controlled addition of sulfonyl chloride (1.1 equiv) and low temperatures minimize this issue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
